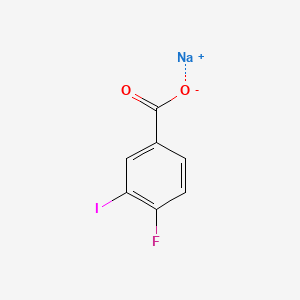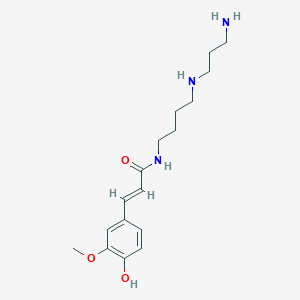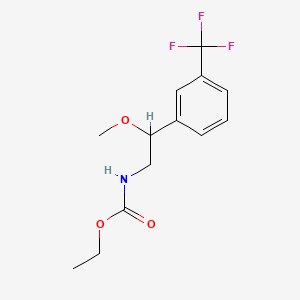
C.I. Direct green 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct green 28: is a synthetic dye commonly used in the textile industry for dyeing cotton fabrics. It is known for its vibrant green color and good dyeing properties. The compound is part of the direct dye class, which means it can be applied directly to the substrate in a neutral or alkaline bath without the need for a mordant.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Direct green 28 involves the coupling of diazotized aromatic amines with aromatic compounds containing hydroxyl or amino groups. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired azo compound.
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process begins with the diazotization of aromatic amines using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with an aromatic compound containing hydroxyl or amino groups in the presence of a coupling agent. The resulting dye is purified, dried, and formulated for commercial use.
Chemical Reactions Analysis
Types of Reactions: : C.I. Direct green 28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the dye can be achieved using reducing agents like sodium dithionite or zinc dust in an acidic medium.
Substitution: Substitution reactions can occur when the dye reacts with nucleophiles under appropriate conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines or other reduced species.
Scientific Research Applications
C.I. Direct green 28 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of dye chemistry and photochemistry.
Biology: The dye is employed in staining techniques for visualizing cellular structures and tissues.
Medicine: Research has explored its potential use in diagnostic assays and as a marker in various medical tests.
Industry: Beyond textiles, this compound is used in the paper and leather industries for coloring purposes.
Mechanism of Action
The mechanism by which C.I. Direct green 28 exerts its effects involves the interaction of the dye molecules with the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the substrate. In biological applications, the dye can interact with cellular components, enabling visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to C.I. Direct green 28 include other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. These dyes share similar application methods and chemical properties but differ in their specific color and molecular structure.
Uniqueness: : this compound is unique due to its specific green hue and its ability to provide bright and vibrant colors on cotton fabrics without the need for a mordant. Its chemical structure allows for strong interactions with cellulosic fibers, making it a preferred choice for certain dyeing applications.
Properties
CAS No. |
6471-09-6 |
|---|---|
Molecular Formula |
C42H27N10Na3O11S2 |
Molecular Weight |
980.8 g/mol |
IUPAC Name |
trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C42H30N10O11S2.3Na/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57;;;/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50);;;/q;3*+1/p-3 |
InChI Key |
UCVWVXRLJHYZLF-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)


![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)


![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
